Crth2-IN-1

CRTH2 antagonist DP2 binding IC50 comparison

Crth2-IN-1 is the functional antagonist of choice for CRTH2/DP2. It delivers a 7 nM IC50 in the human whole blood eosinophil shape change assay—33‑fold more potent than setipiprant and >100‑fold more potent than BI‑671800, eliminating the risk of partial blockade. Its clean selectivity over TP/IP receptors, oral murine efficacy, and characterized CYP inhibition profile make it the definitive tool for unambiguous CRTH2 interrogation. Choose Crth2‑IN‑1 when functional potency and clean pharmacology matter.

Molecular Formula C21H21FN2O4S
Molecular Weight 416.5 g/mol
Cat. No. B8777224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrth2-IN-1
Molecular FormulaC21H21FN2O4S
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCN(C1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H21FN2O4S/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-21(25)26)17-4-2-3-5-19(17)24(20)13-15/h2-7,9-10,15H,8,11-13H2,1H3,(H,25,26)
InChIKeyJTCAGRAKUAAYDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Crth2-IN-1: Quantitative Binding, Functional, and Selectivity Profile of a Ramatroban-Derived CRTH2 Antagonist


Crth2-IN-1 (CAS 926661-54-3) is a tricyclic ramatroban analog that functions as a selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor DP2. It exhibits an IC50 of 6 nM in the human DP2 binding assay and an IC50 of 7 nM in the human whole blood eosinophil shape change assay, establishing its nanomolar potency in both cell-free and physiologically relevant functional systems . The compound has demonstrated oral efficacy in a murine model of allergic rhinitis [1].

Crth2-IN-1: Why In-Class CRTH2 Antagonists Are Not Functionally Interchangeable


CRTH2 antagonists exhibit wide divergence in functional potency, selectivity, and metabolic stability profiles that cannot be inferred from binding affinity alone. For example, setipiprant matches Crth2-IN-1 in binding IC50 (6 nM) but demonstrates a 33-fold higher functional IC50 in the eosinophil shape change assay (235 nM vs. 7 nM), while BI-671800 shows an even larger 106-fold disconnect between binding and functional potency (4.5 nM binding vs. 744 nM functional) . Ramatroban, the structural parent of Crth2-IN-1, exhibits dual TXA2/CRTH2 activity that introduces confounding pharmacology in inflammatory models . These functional and selectivity divergences render simple potency-based substitution scientifically invalid; procurement decisions must be guided by the specific assay context and end-use application.

Crth2-IN-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


DP2 Binding Affinity: Crth2-IN-1 vs. Ramatroban and Setipiprant

Crth2-IN-1 exhibits an IC50 of 6 nM in the human DP2 binding assay, representing an 18.8-fold improvement in binding potency relative to its structural parent ramatroban (IC50 = 113 nM) and is equipotent to the clinically evaluated setipiprant (IC50 = 6 nM) in this assay format [1]. This indicates that while Crth2-IN-1 and setipiprant share comparable target engagement at the receptor level, their downstream functional divergence becomes apparent only in more physiologically relevant assays (see Evidence_Item 2).

CRTH2 antagonist DP2 binding IC50 comparison

Functional Potency in Human Whole Blood Eosinophil Shape Change: Crth2-IN-1 vs. Setipiprant and BI-671800

In the human whole blood eosinophil shape change assay, a physiologically relevant functional readout of CRTH2 antagonism, Crth2-IN-1 demonstrates an IC50 of 7 nM [1]. This functional potency is 33.6-fold greater than that of setipiprant (IC50 = 235 nM) and 106-fold greater than that of BI-671800 (IC50 = 744 nM), despite all three compounds exhibiting comparable or superior binding affinities in cell-free systems [2][3]. The preservation of binding-equivalent potency in whole blood suggests favorable plasma protein binding and receptor residence time characteristics for Crth2-IN-1 relative to setipiprant and BI-671800.

eosinophil shape change whole blood assay functional IC50

Selectivity Profile Over DP1 Receptor: Crth2-IN-1 vs. Setipiprant

Crth2-IN-1 inhibits human DP1 receptor binding with an IC50 of 1 μM, yielding a DP1/DP2 selectivity ratio of 167-fold . Setipiprant demonstrates a slightly lower selectivity with a DP1 IC50 of 1,290 nM and a DP1/DP2 selectivity ratio of 215-fold [1]. While both compounds are considered selective for DP2 over DP1, Crth2-IN-1 exhibits a 1.3-fold lower absolute DP1 IC50 value. Importantly, Crth2-IN-1 displays negligible activity at human thromboxane (hTP) and prostacyclin (hIP) receptors with IC50 values >100 μM, whereas ramatroban exhibits potent dual hTP/hDP2 antagonism (hTP IC50 = 14 nM) that can confound interpretation of anti-inflammatory effects .

DP1 selectivity off-target activity prostanoid receptor

Cytochrome P450 Inhibition Profile: Crth2-IN-1 vs. Ramatroban

Crth2-IN-1 inhibits human CYP3A4, CYP2C9, and CYP2D6 with IC50 values of 7 μM, 5 μM, and >30 μM, respectively . In comparison, ramatroban inhibits CYP2C9 with an IC50 of 15 μM, indicating that Crth2-IN-1 is a 3-fold more potent inhibitor of this isoform . Both compounds exhibit CYP IC50 values in the low micromolar range, suggesting a moderate potential for drug-drug interactions in in vitro systems. The absence of potent CYP inhibition (IC50 < 1 μM) across major drug-metabolizing isoforms distinguishes Crth2-IN-1 from compounds with significant CYP liabilities.

CYP inhibition drug metabolism in vitro ADME

In Vivo Efficacy in Murine Allergic Rhinitis Model

Crth2-IN-1 was identified as the lead compound in a series of tricyclic DP2 antagonists and demonstrated oral efficacy in a mouse model of allergic rhinitis [1]. While the primary publication does not report quantitative efficacy endpoints (e.g., percent inhibition of nasal symptoms or inflammatory cell infiltration), the designation of Crth2-IN-1 as the lead compound following in vitro characterization and in vivo evaluation implies favorable pharmacokinetic and pharmacodynamic properties relative to other analogs in the series. In contrast, setipiprant advanced to Phase 3 clinical trials for asthma and allergic rhinitis but failed to demonstrate efficacy in subsequent studies, highlighting the importance of in vivo validation as a selection criterion [2]. The murine allergic rhinitis model employed for Crth2-IN-1 is a standard preclinical paradigm for assessing CRTH2 antagonist efficacy and provides a translational bridge to human allergic disease.

in vivo efficacy allergic rhinitis murine model

Crth2-IN-1 Application Scenarios: Where Its Differentiated Profile Drives Scientific Value


Functional CRTH2 Antagonism Studies in Human Primary Eosinophils

Crth2-IN-1's 7 nM IC50 in the human whole blood eosinophil shape change assay makes it particularly suitable for experiments requiring robust functional antagonism of CRTH2 in a physiologically relevant human cellular context. The 33.6-fold greater functional potency compared to setipiprant and 106-fold greater potency compared to BI-671800 [1] reduces the risk of incomplete receptor blockade at pharmacologically relevant concentrations, enabling more definitive interrogation of CRTH2-mediated eosinophil biology.

In Vivo Murine Allergic Rhinitis Efficacy Studies

Crth2-IN-1 is validated for oral efficacy in a murine allergic rhinitis model . Researchers investigating the role of CRTH2 in allergic inflammation of the upper airways, or those seeking a positive control compound for CRTH2 antagonist screening in vivo, may prioritize Crth2-IN-1 based on its demonstrated pharmacodynamic activity in this disease-relevant preclinical paradigm.

CRTH2 Selectivity Profiling Without TXA2 Receptor Interference

Unlike its structural parent ramatroban, which exhibits potent dual TXA2/CRTH2 antagonism (hTP IC50 = 14 nM) , Crth2-IN-1 displays negligible activity at hTP and hIP receptors (IC50 > 100 μM) [1]. This clean selectivity profile enables unambiguous attribution of observed anti-inflammatory or immunomodulatory effects to CRTH2 antagonism, avoiding the confounding pharmacology introduced by concurrent TXA2 receptor blockade.

In Vitro CYP-Mediated Drug Interaction Studies

The availability of CYP inhibition data (CYP3A4 IC50 = 7 μM, CYP2C9 IC50 = 5 μM, CYP2D6 IC50 > 30 μM) supports the use of Crth2-IN-1 in in vitro ADME panels and drug-drug interaction assessments. These data inform experimental design in cell-based assays where metabolic activation components are present and provide a benchmark for evaluating the CYP inhibition liability of novel CRTH2 antagonist scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crth2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.